(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(p-tolyl)methanone
Overview
Description
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative and a fluorinated building block . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .
Synthesis Analysis
While specific synthesis methods for “(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(p-tolyl)methanone” were not found, similar compounds such as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine have been used as building blocks in various syntheses .
Scientific Research Applications
Crystal and Molecular Structure Analysis
The compound (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(p-tolyl)methanone and its derivatives have been studied for their crystal and molecular structures. For instance, the crystal and molecular structure of a similar compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, was synthesized and characterized, which revealed insights into its intermolecular interactions and hydrogen bonding patterns (Lakshminarayana et al., 2009).
Structural Isomorphism and Disorder
Studies on isomorphous structures related to the compound have been conducted, demonstrating the obeyance of the chlorine-methyl exchange rule. For instance, two isomorphous structures were analyzed, showing extensive disorder and highlighting the complexities in detecting isomorphism during data-mining procedures due to such disorder (Rajni Swamy et al., 2013).
Structural Characterization in Drug Synthesis
The compound and its analogs have been characterized in the context of drug synthesis. A study reports the structural characterization of a side product, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, in the synthesis of new anti-tuberculosis drug candidates, showcasing the importance of understanding the structural attributes of intermediates and by-products in drug development (Eckhardt et al., 2020).
Spectroscopic and Quantum Chemical Analysis
The compound's analogs have been subjected to extensive spectroscopic and quantum chemical analysis. A detailed study was conducted on a related compound, illustrating the combined experimental and theoretical approach in understanding its molecular structure, vibrational modes, and antimicrobial activity (Sivakumar et al., 2021).
Safety and Hazards
properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO/c1-8-2-4-9(5-3-8)13(20)12-11(15)6-10(7-19-12)14(16,17)18/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAACQGIORHOGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(p-tolyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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